molecular formula C53H86O23 B1249679 Polygalasaponin F CAS No. 882664-74-6

Polygalasaponin F

Cat. No. B1249679
M. Wt: 1091.2 g/mol
InChI Key: VRDCOPNSCZLBLD-JKVIPCSCSA-N
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Description

Polygalasaponin F (PGSF) is an oleanane-type triterpenoid saponin extracted from Polygala japonica . It has been demonstrated to have diverse biological activities .


Synthesis Analysis

PGSF is a natural product commonly found in plants such as Polygala japonica . The common preparation method of PGSF involves chopping and soaking the plant in a solvent, followed by filtration and concentration to obtain an extract of PGSF .


Molecular Structure Analysis

The molecular formula of PGSF is C53H86O23 . It has an average mass of 1091.236 Da and a monoisotopic mass of 1090.556030 Da .


Chemical Reactions Analysis

PGSF appears to augment protection against Influenza A Virus (IAV) infection in mice via attenuation of pulmonary inflammatory responses. Its effect on IAV-induced pulmonary inflammation was associated with suppression of Raf/MEK/ERK and NF-κB expressions .


Physical And Chemical Properties Analysis

PGSF is a white crystalline powder, soluble in water and alcohol solvents . .

Scientific Research Applications

1. Neuroprotection in Cerebral Ischaemia

  • Summary of Application : PGSF has been found to inhibit neuronal apoptosis induced by oxygen-glucose deprivation and reoxygenation (OGD/R), a condition that simulates cerebral ischaemia .
  • Methods of Application : The study used rat adrenal pheochromocytoma cells (PC12) and primary rat cortical neurons. These cells were subjected to OGD/R treatment, and the effects of PGSF on cell viability and apoptosis-related proteins were examined .
  • Results : PGSF prevented the reduced viability of PC12 cells and primary neurons caused by OGD/R treatment. It also regulated the expression of Bcl-2/Bax and caspase-3, proteins related to apoptosis. The study suggests that PGSF might prevent OGD/R-induced injury via activation of the PI3K/Akt signalling pathway .

2. Protection Against Glutamate-Induced Cytotoxicity

  • Summary of Application : PGSF has been reported to protect hippocampal neurons against cytotoxicity induced by glutamate .
  • Methods of Application : In this study, hippocampal neurons pretreated with PGSF were exposed to glutamate for 24 hours .
  • Results : PGSF inhibited glutamate-induced hippocampal neuron death in a concentration-dependent manner and reduced glutamate-induced Ca2+ overload in the cultured neurons. It also regulated the activity and expression of NMDARs and upregulated the expression of phosphorylated cyclic adenosine monophosphate-responsive element-binding protein and brain-derived neurotrophic factor .

3. Induction of Long-Term Potentiation

  • Summary of Application : PGSF has been reported to induce long-term potentiation in adult rat hippocampus .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .

Safety And Hazards

PGSF is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H86O23/c1-22-40(73-43-37(65)31(59)26(58)20-69-43)36(64)39(67)44(70-22)74-41-35(63)33(61)28(19-55)72-46(41)76-47(68)53-14-12-48(2,3)16-24(53)23-8-9-30-49(4)17-25(57)42(75-45-38(66)34(62)32(60)27(18-54)71-45)50(5,21-56)29(49)10-11-52(30,7)51(23,6)13-15-53/h8,22,24-46,54-67H,9-21H2,1-7H3/t22-,24-,25-,26+,27+,28+,29+,30+,31-,32+,33+,34-,35-,36-,37+,38+,39+,40-,41+,42-,43-,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDCOPNSCZLBLD-JKVIPCSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)CO)O)O)O)O)OC9C(C(C(CO9)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)CO)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H86O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1091.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Citations

For This Compound
106
Citations
Y Ye, H Wang, J Liu, F Zhao, P Xu - Inflammopharmacology, 2020 - Springer
… Polygalasaponin F and oseltamivir can protect against influenza viral infection in mice. PSF and oseltamivir significantly relieved the signs and symptoms, reduced body weight loss, …
Number of citations: 16 link.springer.com
W Wei, YH Yuan, YN Gao, WF Yan, CJ Li… - Journal of Asian …, 2014 - Taylor & Francis
To study the anti-neuroinflammatory mechanisms of polygalasaponin F (PS-F), ELISA method was used to detect the secretion of inflammatory cytokines. Western blot was used to …
Number of citations: 12 www.tandfonline.com
F Sun, J Sun, N Han, C Li, Y Yuan, D Zhang… - Acta Pharmacologica …, 2012 - nature.com
Aim: To investigate the effect and underlying mechanisms of polygalasaponin F (PGSF), a triterpenoid saponin isolated from Polygala japonica, on long-term potentiation (LTP) in …
Number of citations: 19 www.nature.com
C Sun, XC Cao, ZY Liu, CL Ma… - Neural Regeneration …, 2022 - ncbi.nlm.nih.gov
… Polygalasaponin F (PGSF) is a triterpenoid saponin monomer that can be isolated from Polygala japonica, and has been reported to protect cells against apoptosis. To investigate the …
Number of citations: 3 www.ncbi.nlm.nih.gov
W Xie, H Wulin, G Shao, L Wei, R Qi… - Basic & Clinical …, 2020 - Wiley Online Library
Cerebral ischaemia is a common cerebrovascular disease and often induces neuronal apoptosis, leading to brain damage. Polygalasaponin F (PGSF) is one of the components in …
Number of citations: 12 onlinelibrary.wiley.com
WF Yan, QH Shao, DM Zhang, YH Yuan… - Journal of Asian …, 2015 - Taylor & Francis
Polygalasaponin F (PS-F), an oleanane-type triterpenoid saponin extracted from Polygala japonica, decreases the release of the inflammatory cytokine tumor necrosis factor α (TNFα), …
Number of citations: 10 www.tandfonline.com
WL Zhou, JT Zhang, W Xu, JH Sun - Neuroreport, 2019 - journals.lww.com
… The aim of the present study was to evaluate the role of polygalasaponin F on ischemic … The results demonstrated that polygalasaponin F protects myocardium in hypoxic-ischemic …
Number of citations: 8 journals.lww.com
MM Wu, YH Yuan, J Chen, CJ Li… - Journal of Asian …, 2014 - Taylor & Francis
To investigate the protective effect and the underlying mechanism of polygalasaponin F (PS-F) against rotenone-induced PC12 cells, the cell viability was evaluated using 3-(4,5-…
Number of citations: 10 www.tandfonline.com
W Xue, J Hu, Y Yuan, J Sun, B Li, D Zhang… - Acta Pharmacologica …, 2009 - nature.com
Aim: The aim of this study was to investigate the cognition-enhancing activity and underlying mechanisms of a triterpenoid saponin (polygalasaponin XXXII, PGS32) isolated from the …
Number of citations: 88 www.nature.com
H Zhou, W Xue, S Chu, Z Wang, C Li, Y Jiang… - Acta Pharmacologica …, 2016 - nature.com
Aim: Recent studies show that the extract of a Chinese herb Polygalae Radix exerts cognition-enhancing actions in rats and humans. The aim of this study was to characterize the …
Number of citations: 22 www.nature.com

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